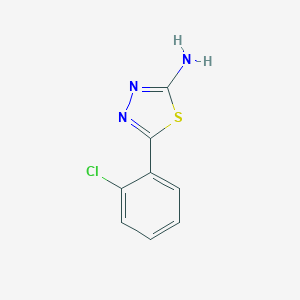
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine
Overview
Description
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a 2-chlorophenyl group and an amine group
Mechanism of Action
Target of Action
The primary target of 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
It is believed to interact with its target, carbonic anhydrase 2, leading to changes in the enzyme’s activity . The specific nature of these interactions and the resulting changes are yet to be elucidated.
Biochemical Pathways
Given its target, it is likely to influence pathways involving carbonic anhydrases, which play crucial roles in various physiological processes, including ph regulation and co2 transport .
Result of Action
Given its target, it may influence processes regulated by carbonic anhydrases, potentially leading to changes in pH regulation and CO2 transport .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially influence its action .
Biochemical Analysis
Biochemical Properties
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been found to interact with carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. The interaction between this compound and carbonic anhydrase involves the binding of the compound to the active site of the enzyme, leading to inhibition of its activity . This inhibition can have various physiological effects, including alterations in pH balance and ion transport.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling molecules such as calcium ions, which play a crucial role in various cellular functions . Additionally, this compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their activity. For example, the binding of this compound to carbonic anhydrase results in the inhibition of the enzyme’s activity, which in turn affects various physiological processes . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . The long-term effects of this compound on cellular function can vary, with some studies reporting changes in cell viability and metabolic activity after prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as liver and kidney damage . Additionally, threshold effects have been observed, with certain dosages required to elicit specific physiological responses. It is important to carefully monitor and adjust the dosage of this compound in animal studies to avoid potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the metabolism of sulfur-containing compounds. This compound can interact with enzymes such as cytochrome P450, which play a key role in the oxidative metabolism of xenobiotics . Additionally, this compound can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes via specific transporters, and it can also bind to proteins such as albumin, which facilitate its distribution throughout the body . The localization and accumulation of this compound in specific tissues can influence its overall biological activity.
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria. This compound has been shown to associate with the mitochondrial outer membrane, where it can influence mitochondrial function and energy production . The targeting of this compound to specific subcellular compartments is mediated by targeting signals and post-translational modifications that direct its localization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-chlorobenzoic acid with thiosemicarbazide under acidic conditions to form the intermediate 2-chlorobenzoylthiosemicarbazide. This intermediate then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Industry: Used in the development of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine
- 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine
- 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine
Uniqueness
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the 2-chlorophenyl group, which imparts specific electronic and steric properties. This makes it more effective in certain biological applications compared to its analogs. The chlorine atom’s position also influences the compound’s reactivity and interaction with molecular targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S/c9-6-4-2-1-3-5(6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSGNHRIXMYPIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30339178 | |
| Record name | 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
828-81-9 | |
| Record name | 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the single-crystal X-ray diffraction data for 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine in this research?
A1: The research focuses on synthesizing novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives, utilizing this compound as an intermediate compound []. Confirming the structure of this intermediate via single-crystal X-ray diffraction is crucial. This data unequivocally verifies the successful synthesis of the desired intermediate, ensuring the subsequent steps in the synthesis proceed as intended and ultimately contribute to the accurate characterization of the final novel compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B152516.png)
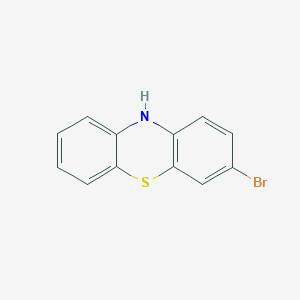

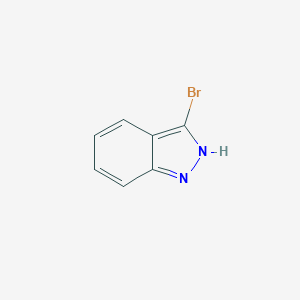
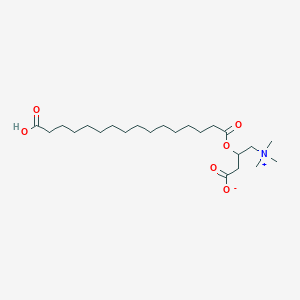

![3-Bromo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B152535.png)
![2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B152538.png)
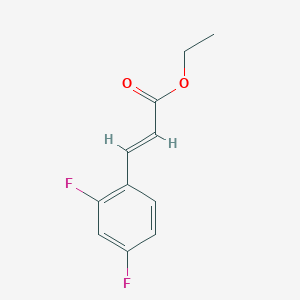
![3-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B152541.png)
![3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B152542.png)
![3-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B152543.png)

![3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B152545.png)
